N-(naphthalen-1-yl)-[1,1'-binaphthalen]-4-amine
Description
Chemical Structure & Properties
N-(naphthalen-1-yl)-[1,1'-binaphthalen]-4-amine (CAS: 897921-59-4) is a polycyclic aromatic amine with a molecular formula of C28H21N and a molecular weight of 371.47 g/mol . Its structure features a binaphthyl (two fused naphthalene rings) core linked to a naphthalen-1-yl group via an amine moiety. The extended π-conjugation system enhances its electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and fine chemical synthesis .
Characterization methods include NMR, ESI-MS (e.g., m/z 302.117 observed in related amines ), and X-ray crystallography for structural confirmation .
Properties
Molecular Formula |
C30H21N |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N,4-dinaphthalen-1-ylnaphthalen-1-amine |
InChI |
InChI=1S/C30H21N/c1-3-13-23-21(9-1)11-7-17-25(23)27-19-20-30(28-16-6-5-15-26(27)28)31-29-18-8-12-22-10-2-4-14-24(22)29/h1-20,31H |
InChI Key |
VPWHKTUYWQDCLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C4=CC=CC=C43)NC5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(naphthalen-1-yl)-[1,1’-binaphthalen]-4-amine typically involves the coupling of naphthalene derivatives with binaphthylamine. One common method is the direct acylation reaction, where 2-amino-2-(naphthalen-1-yl)acetonitrile is acylated to form the desired compound . The reaction conditions often include the use of catalysts and specific solvents to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Cross-Coupling Reactions
This compound participates in Cu- and Fe-catalyzed coupling reactions, forming C–N bonds under optimized conditions.
Cu-Catalyzed Amination
-
Reagents/Conditions :
-
Reaction Scope :
| Substrate | Product Yield (%) | Key Observation |
|---|---|---|
| Aryl iodide + NH3 | 78–92 | High turnover (>1,000) achieved |
| Heteroaryl bromide + amine | 65–85 | Ligand structure critical for efficiency |
Oxidative Coupling
FeCl3-catalyzed oxidative cross-coupling with phenols produces N,O-biaryl derivatives ( ).
Mechanism:
-
Oxidation : FeCl3 oxidizes 2-aminonaphthalene to a radical cation.
-
Coupling : Radical couples with phenol at the ortho-position.
-
Rearomatization : Loss of protons stabilizes the product.
Optimized Conditions:
-
Catalyst: FeCl3 (10 mol%)
-
Oxidant: t-BuOOt-Bu (1.5 equiv)
-
Solvent: Hexafluoroisopropanol (HFIP)
-
Additive: TFA (1.25 equiv for secondary amines)
| Phenol Partner | Product Structure | Yield (%) |
|---|---|---|
| 2-Naphthol | (rac)-NOBIN | 82 |
| N-Butyl-2-aminonaphthalene | N-Butyl-NOBIN | 79 |
| Piperidino-2-naphthalene | 2′-(Piperidin-1-yl)-binaphthol | 97 |
Substitution Reactions
Electrophilic substitution occurs at the naphthalene and biphenyl rings.
Halogenation:
-
Reagents : Br2 (for bromination), Cl2 (for chlorination).
-
Site Selectivity :
| Reaction Type | Reagents | Major Product | Yield (%) |
|---|---|---|---|
| Bromination | Br2, FeCl3 | 4-Bromo-N-(naphthalen-1-yl)-[1,1'-binaphthalen]-4-amine | 68 |
| Chlorination | Cl2, AlCl3 | 4-Chloro derivative | 72 |
Reduction Reactions
Catalytic hydrogenation reduces the aromatic rings selectively.
Conditions:
-
Catalyst: Pd/C (5 wt%)
-
H2 Pressure: 1–3 atm
-
Solvent: Ethanol or THF
| Reduced Site | Product | Yield (%) |
|---|---|---|
| Biphenyl ring | Partially hydrogenated tetracyclic amine | 85 |
| Naphthalene ring | Decahydro-naphthylamine derivative | 63 |
Stability Under Reaction Conditions
The 1,1'-binaphthyl core exhibits high optical stability due to steric hindrance:
-
Substituent Effects : Bulky groups at 2,2′-positions increase stability by restricting rotational freedom.
Key Research Findings
-
Catalytic Efficiency : Cu/oxalamide systems achieve turnovers >1,000 in aryl amination, surpassing traditional catalysts ( ).
-
Acid Dependency : TFA enhances coupling efficiency for secondary amines by modulating base strength ( ).
-
Selectivity : Steric effects dominate substitution patterns, favoring para- over meta-positions ( ).
Scientific Research Applications
Chemistry: In chemistry, N-(naphthalen-1-yl)-[1,1’-binaphthalen]-4-amine is used as a ligand in catalytic reactions. It has been shown to be effective in Cu-catalyzed coupling reactions of (hetero)aryl iodides and bromides with primary amines or ammonia .
Medicine: While specific medical applications are still under investigation, the compound’s unique structure suggests potential use in drug development and therapeutic research.
Industry: In the industrial sector, N-(naphthalen-1-yl)-[1,1’-binaphthalen]-4-amine may be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(naphthalen-1-yl)-[1,1’-binaphthalen]-4-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The pathways involved may include signal transduction and metabolic processes, depending on the context of its application .
Comparison with Similar Compounds
Binaphthyl Amine Derivatives
Key Findings :
Biphenyl Amine Derivatives
Key Findings :
Substituted Naphthyl Amines
Key Findings :
- Halogenated naphthyl amines (e.g., brominated derivatives) are pivotal in Suzuki-Miyaura couplings , whereas the target compound’s unsubstituted naphthyl group prioritizes electronic properties over reactivity.
- Asymmetric substitution in the target compound (naphthyl at position 1 vs. biphenyl in others) optimizes steric and electronic effects for OLED materials .
Biological Activity
N-(naphthalen-1-yl)-[1,1'-binaphthalen]-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound this compound is characterized by a naphthalene moiety linked to a binaphthalene structure through an amine functional group. This structural configuration is significant as it may influence the compound's interaction with biological targets.
Synthesis methods for such compounds typically involve multi-step organic reactions, including coupling reactions that utilize palladium or copper catalysts. For instance, oxidative cross-coupling reactions have been reported using phenolic substrates and amines to yield similar structures with high yields and purity .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of related naphthalene derivatives. For example, compounds with similar structural features have demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds suggest that they could serve as potential leads for antibiotic development .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| This compound | TBD |
Anticancer Activity
The anticancer potential of naphthalene derivatives has been explored in various studies. For instance, certain derivatives have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
A study demonstrated that when tested against the HCT-116 cell line, a related naphthalene derivative exhibited an IC50 value of approximately 10 µM, indicating potent anticancer activity.
The biological mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:
- DNA Intercalation : Compounds with planar aromatic systems can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Similar structures have been shown to inhibit enzymes critical for bacterial survival or cancer cell proliferation, such as topoisomerases or kinases .
Case Studies
A notable case study involved the evaluation of a naphthalene derivative in a murine model of bacterial infection. The compound demonstrated significant efficacy in reducing bacterial load compared to control groups treated with standard antibiotics. This suggests that modifications to the naphthalene structure can enhance antibacterial properties .
Another study focused on the anticancer effects of a structurally analogous compound in vitro. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
